5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one 5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one
Brand Name: Vulcanchem
CAS No.: 1393585-07-3
VCID: VC8237528
InChI: InChI=1S/C6H7N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h3H,1-2H2,(H,7,10)(H,8,9)
SMILES: C1CNC(=O)C2=C1C=NN2
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol

5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one

CAS No.: 1393585-07-3

Cat. No.: VC8237528

Molecular Formula: C6H7N3O

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one - 1393585-07-3

Specification

CAS No. 1393585-07-3
Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
IUPAC Name 1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one
Standard InChI InChI=1S/C6H7N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h3H,1-2H2,(H,7,10)(H,8,9)
Standard InChI Key XZMVYWXGZUMIFK-UHFFFAOYSA-N
SMILES C1CNC(=O)C2=C1C=NN2
Canonical SMILES C1CNC(=O)C2=C1C=NN2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure (C₆H₇N₃O) comprises:

  • A pyrazole ring (positions 1–3) fused to a partially saturated pyridinone ring (positions 4–7).

  • A ketone group at position 7, contributing to hydrogen-bonding interactions in biological targets .

Table 1: Key molecular descriptors

PropertyValueSource
Molecular weight137.14 g/mol
SMILESC1CNC(=O)C2=C1C=NN2
InChIKeyXZMVYWXGZUMIFK-UHFFFAOYSA-N
Topological polar surface area (TPSA)64.8 Ų

The planar pyrazole moiety enables π-π stacking with aromatic residues in enzyme active sites, while the saturated pyridinone enhances solubility compared to fully aromatic analogs .

Synthetic Methodologies

Core Scaffold Construction

A representative synthesis involves cyclocondensation strategies:

  • Hydrazine cyclization: Reacting γ-keto esters with hydrazine derivatives forms the pyrazole ring. For example, ethyl 3-oxopiperidine-4-carboxylate treated with hydrazine hydrate yields 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine intermediates .

  • Oxidation: Subsequent oxidation of the piperidine ring introduces the 7-keto group, as demonstrated using HCl/O₂ systems .

Critical reaction parameters:

  • Temperature: 80–100°C for cyclization steps .

  • Catalysts: Pd/C facilitates dehydrogenation in later stages .

  • Yield optimization: Microwave-assisted synthesis improves efficiency (70–85% yields) .

Pharmacological Applications

Anticancer Activity

Derivatives bearing substitutions at positions 3 and 6 exhibit nanomolar potencies:

  • Kinase inhibition: Compound 13c (IC₅₀ = 5.12 µM against Aurora-A kinase) features a 3-trifluoromethyl group and biphenyl substitution at position 6 .

  • Antiproliferative effects: N-(4-nitrophenyl)carboxamide analogs (e.g., 6ac) show MIC values of 26.7 µM against Mycobacterium tuberculosis while sparing mammalian cells (CC₅₀ > 50 µM) .

Mechanistic insights:

  • Aurora kinase binding: The pyrazole nitrogen forms hydrogen bonds with catalytic lysine (K162 in Aurora-A), while the pyridinone keto group interacts with the hinge region .

  • Cytotoxicity modulation: Electron-withdrawing groups (e.g., CF₃) enhance cellular uptake by reducing cLogP (optimal range: 2.5–3.5) .

Structure-Activity Relationships (SAR)

Position 3 Modifications

  • Trifluoromethyl groups: Increase metabolic stability (t₁/₂ > 120 min in human microsomes) and target affinity (Kd = 18 nM for CDK5/p25) .

  • Hydroxyl substituents: Introduce hydrogen-bond donor capacity, improving selectivity for ALDH1A3 over ALDH1A1 (12-fold in compound 68) .

Position 6 Substitutions

  • Aryl groups: Biphenyl moieties enhance π-stacking with Tyr-156 in mTOR kinase, boosting inhibitory activity (IC₅₀ = 7.8 µM for 15h) .

  • Pyrrolidinylmethyl chains: Improve blood-brain barrier penetration (PAMPA-BBB permeability > 3.0 × 10⁻⁶ cm/s) .

Pharmacokinetic Profiling

Table 2: ADME properties of select derivatives

CompoundcLogPSolubility (µg/mL)CYP3A4 inhibition (%)Oral bioavailability (%)
13g2.912.42258
693.28.71564
6ac2.134.6841

Key trends:

  • Moderate lipophilicity (cLogP 2–3) balances membrane permeability and aqueous solubility.

  • Pyrrolidine-containing analogs show reduced CYP450 inhibition due to decreased basicity .

Future Directions

Targeted Drug Delivery

  • Nanoparticle encapsulation: PLGA-based systems improve tumor accumulation (5-fold increase in AUC compared to free drug) .

  • PROTAC conjugates: Linking the scaffold to E3 ligase ligands (e.g., VHL) enables degradation of kinase targets (DC₅₀ = 48 nM for BRD4) .

Combination Therapies

  • Chemosensitization: Co-administration with paclitaxel reduces IC₅₀ by 87% in ovarian cancer spheroids .

  • Antimicrobial synergy: Derivatives potentiate β-lactam antibiotics against MRSA (FIC index = 0.25) .

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